molecular formula C14H18N4O3S B15074810 4-amino-N-(5-butoxy-2-pyrimidinyl)benzenesulfonamide CAS No. 93760-83-9

4-amino-N-(5-butoxy-2-pyrimidinyl)benzenesulfonamide

Cat. No.: B15074810
CAS No.: 93760-83-9
M. Wt: 322.39 g/mol
InChI Key: GSFQJPLGVOTORF-UHFFFAOYSA-N
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Description

4-amino-N-(5-butoxy-2-pyrimidinyl)benzenesulfonamide is a chemical compound with the molecular formula C14H18N4O3S and a molecular weight of 322.389 g/mol . It is a sulfonamide derivative, which is a class of compounds known for their antibacterial properties. This compound is used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(5-butoxy-2-pyrimidinyl)benzenesulfonamide typically involves the reaction of 4-amino-N-(2-pyrimidinyl)benzenesulfonamide with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. similar sulfonamide compounds are often produced using large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(5-butoxy-2-pyrimidinyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the butoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

4-amino-N-(5-butoxy-2-pyrimidinyl)benzenesulfonamide is used in several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-amino-N-(5-butoxy-2-pyrimidinyl)benzenesulfonamide involves the inhibition of bacterial dihydropteroate synthase, an enzyme critical for the synthesis of dihydrofolic acid. By competing with para-aminobenzoic acid (PABA) for binding to the enzyme, this compound effectively blocks the production of folic acid, which is essential for bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

    Sulfadiazine: 4-amino-N-(2-pyrimidinyl)benzenesulfonamide

    Sulfamerazine: 4-amino-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide

    Sulfamethazine: 4-amino-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide

Uniqueness

4-amino-N-(5-butoxy-2-pyrimidinyl)benzenesulfonamide is unique due to its butoxy group, which can influence its solubility, reactivity, and interaction with biological targets compared to other sulfonamide derivatives .

Properties

CAS No.

93760-83-9

Molecular Formula

C14H18N4O3S

Molecular Weight

322.39 g/mol

IUPAC Name

4-amino-N-(5-butoxypyrimidin-2-yl)benzenesulfonamide

InChI

InChI=1S/C14H18N4O3S/c1-2-3-8-21-12-9-16-14(17-10-12)18-22(19,20)13-6-4-11(15)5-7-13/h4-7,9-10H,2-3,8,15H2,1H3,(H,16,17,18)

InChI Key

GSFQJPLGVOTORF-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N

Origin of Product

United States

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